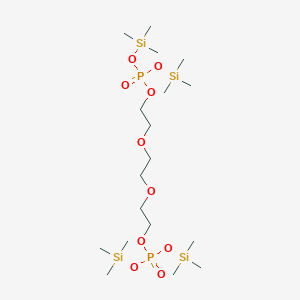
C18-Peg7-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C18-Peg7-nhs, also known as polyethylene glycol octadecyl succinimidyl ester, is a compound that combines a long-chain hydrocarbon (C18) with polyethylene glycol (PEG) and an activated carboxylic acid N-hydroxysuccinimide (NHS) ester. This compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. It is widely used in various scientific fields, including drug delivery, protein labeling, and micelle formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C18-Peg7-nhs involves the reaction of octadecylamine with polyethylene glycol and N-hydroxysuccinimide. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of this compound: The activated polyethylene glycol is then reacted with octadecylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: C18-Peg7-nhs primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, such as amino acids, peptides, and proteins.
Conditions: The reactions are typically carried out in aqueous or organic solvents at a pH range of 7-9 and at room temperature.
Major Products: The major products formed from these reactions are amide-linked conjugates of this compound with the primary amines .
Scientific Research Applications
C18-Peg7-nhs has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the formation of micelles for various chemical reactions.
Biology: Employed in the labeling of proteins and peptides, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and half-life of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of C18-Peg7-nhs involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which is highly reactive towards nucleophiles. The resulting amide bonds are stable and resistant to hydrolysis, making this compound an effective tool for modifying biomolecules .
Comparison with Similar Compounds
C18-Peg4-nhs: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
C18-Peg6-nhs: Similar to C18-Peg7-nhs but with a slightly shorter polyethylene glycol chain.
C18-Peg12-nhs: A longer polyethylene glycol chain, which may affect its solubility and interaction with biomolecules.
Uniqueness: this compound is unique due to its specific polyethylene glycol chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring both solubility in aqueous environments and interaction with hydrophobic molecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-42-23-25-44-27-29-46-31-33-48-34-32-47-30-28-45-26-24-43-22-20-37(41)49-38-35(39)18-19-36(38)40/h2-34H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTSQFOZUGBLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
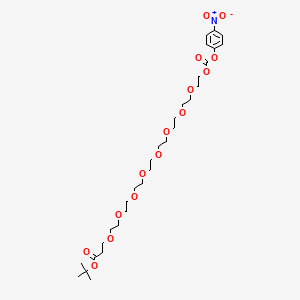

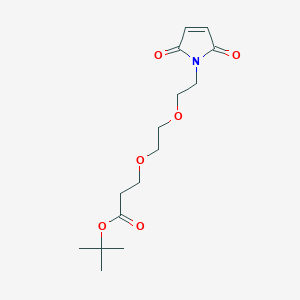
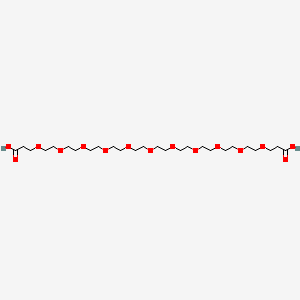
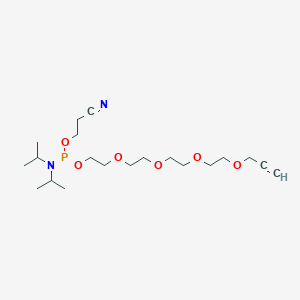
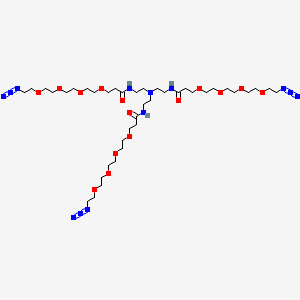

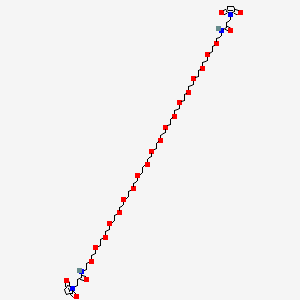
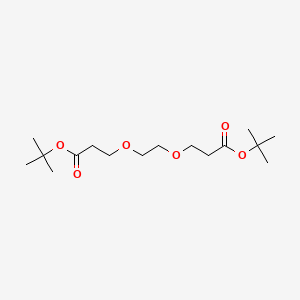

![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)


